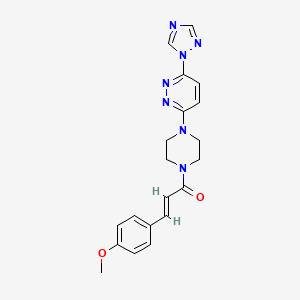

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c1-29-17-5-2-16(3-6-17)4-9-20(28)26-12-10-25(11-13-26)18-7-8-19(24-23-18)27-15-21-14-22-27/h2-9,14-15H,10-13H2,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLGOUKFVFNMSU-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound features several key structural elements:

- Triazole ring : Known for its role in antifungal and anticancer activities.

- Pyridazine moiety : Often associated with various biological activities due to its ability to interact with biological macromolecules.

- Piperazine group : Commonly found in pharmacologically active compounds, contributing to their receptor-binding properties.

- Methoxyphenyl group : Enhances lipophilicity and may influence the compound's interaction with cellular targets.

Molecular Formula

The molecular formula of the compound is , indicating a complex structure that supports diverse interactions within biological systems.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research suggests it may exert its effects through:

- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

- Receptor Modulation : The piperazine component may enhance binding affinity to specific receptors, influencing signaling pathways related to cell proliferation and survival.

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7), indicating potent cytotoxicity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.99 | Induction of apoptosis via cell cycle arrest |

| HeLa | 1.25 | Inhibition of tubulin polymerization |

| NCI-H460 | 2.10 | Disruption of mitochondrial function |

These findings suggest that the compound's cytotoxicity may be mediated through apoptosis induction and disruption of normal cellular functions.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results indicated that it significantly reduced cell viability in a concentration-dependent manner, particularly in breast cancer cells.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which the compound induces apoptosis. Flow cytometric analysis revealed that it caused cell cycle arrest at the sub-G1 and G2/M phases, corroborating its potential as an anticancer agent.

Study 3: In Vivo Efficacy

In vivo studies are needed to further validate the therapeutic potential of this compound. Preliminary results from animal models suggest promising efficacy against tumor growth, warranting further investigation into dosage and delivery methods.

Comparison with Similar Compounds

Research Implications and Gaps

- Target Binding Hypotheses: The pyridazine-triazole-enone scaffold may inhibit fungal CYP51 or human kinases (e.g., EGFR) via competitive binding at ATP pockets, as seen in triazole-containing antifungals .

- Synthetic Challenges: The enone’s reactivity requires stabilization strategies (e.g., PEGylation, as in ’s hydrogel systems) for in vivo applications .

- Data Limitations: No direct bioactivity or toxicity data for the target compound exist in the provided evidence, necessitating empirical validation.

Tables

Table 1. Structural Comparison of Target Compound and Analogues

Table 2. Functional Comparison Based on Structural Analogues

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Temperature control : Maintaining 60–80°C during coupling reactions to minimize side products .

- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura cross-coupling reactions to form the pyridazine-triazole linkage .

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., triazole ring formation) .

Q. What spectroscopic techniques are critical for confirming structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., α,β-unsaturated ketone protons at δ 6.8–7.2 ppm) and confirms piperazine connectivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

- FT-IR : Identifies carbonyl stretches (~1680 cm⁻¹) and aromatic C-H bending modes .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 14 days.

- HPLC monitoring : Quantifies degradation products (e.g., hydrolysis of the enone moiety at pH < 5) .

Advanced Research Questions

Q. How does X-ray crystallography clarify stereoelectronic properties of the α,β-unsaturated ketone moiety?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C=O bond length ~1.22 Å) and π-conjugation effects in the enone system .

- Electron density maps : Reveal intramolecular charge transfer between the 4-methoxyphenyl group and triazole-pyridazine system .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl reduces kinase inhibition by 40%) .

- Bioisosteric replacement : Substitute triazole with imidazole to evaluate changes in target binding .

Q. How can computational modeling predict binding affinity with kinase targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. What synthetic challenges arise during piperazine ring functionalization, and how are they addressed?

- Methodological Answer :

- N-alkylation competing reactions : Use Boc-protected piperazine intermediates to direct regioselectivity .

- Purification challenges : Employ flash chromatography (silica gel, 5% MeOH in DCM) to isolate polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.